Betalamic acid
Description
Betalamic acid (4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid; CAS 18766-66-0) is the chromophoric and bioactive core unit of all betalains, a class of water-soluble nitrogenous pigments responsible for yellow-to-violet hues in plants of the order Caryophyllales . Structurally, it features a conjugated electron resonance system that enables light absorption in the visible spectrum (λmax ~424 nm, ε = 24,000 M⁻¹cm⁻¹) . This compound is synthesized enzymatically from L-DOPA via the action of 4,5-DOPA-dioxygenase (DODA), followed by spontaneous cyclization . Its antioxidant properties are pH-dependent, with a deprotonation equilibrium pKa of 6.8, which enhances radical scavenging capacity at higher pH .
Properties
IUPAC Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKULBMDMPFLH-FSRBREEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317375 | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18766-66-0 | |
| Record name | Betalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkaline Hydrolysis
Under alkaline conditions (pH 10–12), betanin undergoes hydrolysis at room temperature, producing this compound and cyclo-DOPA-glucoside. The reaction is typically conducted in aqueous ammonia, achieving yields of 60–70% within 2 hours. However, prolonged exposure to high pH degrades this compound into secondary products, necessitating precise control of reaction time and temperature.
Enzymatic Hydrolysis
Enzymatic methods using β-glucosidases or specific amidases have been explored to enhance selectivity. These enzymes target the glucosidic bond in betanin, minimizing side reactions. While enzymatic approaches reduce degradation, they require costly enzyme preparations and extended reaction times (12–24 hours), limiting industrial applicability.
Chemical Synthesis Pathways
Chemical synthesis of this compound involves multi-step organic reactions, often starting from L-DOPA or tyrosine derivatives. These routes are complex but provide higher purity compared to extraction methods.
Oxidative Condensation of L-DOPA
A classic route involves the oxidative condensation of L-DOPA (L-3,4-dihydroxyphenylalanine) under controlled conditions:
This method suffers from low yields (30–40%) due to competing polymerization reactions and the formation of melanin-like byproducts.
Solid-Phase Synthesis Using Derivatized Supports
A breakthrough in this compound preparation involves immobilizing the compound on a resin matrix, enabling stable storage and on-demand release. The process, developed by Cabanes et al. (2014), utilizes a cross-linked polystyrene resin (Lewatit VP OC 1065) functionalized with primary amine groups.
Immobilization Procedure
-
Hydrolysis of Betanin : Betanin is hydrolyzed in 20 mM ammonia (pH 10.5) at 25°C for 1 hour.
-
Condensation with Resin : The released this compound reacts with the resin’s amine groups via Schiff base formation at pH 5.0, yielding a stable pseudobetaxanthin derivative.
-
Storage : The derivatized resin retains 50% synthetic activity after 6 months at 4°C, with minimal color degradation (ΔE = 3.46).
Release Mechanism
This compound is displaced from the resin by adding exogenous amines (e.g., tyramine, dopamine) in aqueous buffer. The reaction proceeds at 25°C over 4–60 minutes, depending on the amine’s affinity, achieving near-quantitative release.
Optimization of Reaction Parameters
Key variables influencing this compound synthesis include pH, temperature, and ionic strength.
pH and Temperature Effects
Role of Ionic Strength
High ionic strength (e.g., 1.36 M NaCl) enhances this compound release from the resin by disrupting electrostatic interactions between the pigment and the matrix.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Stability | Scalability |
|---|---|---|---|---|
| Alkaline Hydrolysis | 60–70 | 85–90 | Low | Moderate |
| Enzymatic Hydrolysis | 50–60 | 90–95 | Moderate | Low |
| Chemical Synthesis | 30–40 | 95–98 | High | Low |
| Resin Immobilization | 90–95 | 98–99 | High (6 mos) | High |
Chemical Reactions Analysis
Types of Reactions: Betalamic acid undergoes various chemical reactions, including condensation, oxidation, and conjugation. It condenses spontaneously with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) to form betacyanins or with amino acids to form betaxanthins .
Common Reagents and Conditions:
Condensation: this compound reacts with cyclo-DOPA or amino acids under mild conditions to form betacyanins and betaxanthins, respectively.
Conjugation: this compound can conjugate with various amines, forming different derivatives with unique properties.
Major Products:
Betacyanins: Formed by the condensation of this compound with cyclo-DOPA.
Betaxanthins: Formed by the condensation of this compound with amino acids or amines.
Scientific Research Applications
Betalamic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as natural colorants in food and cosmetic industries due to their vibrant colors and stability.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments for various industrial applications.
Mechanism of Action
Betalamic acid exerts its effects primarily through its antioxidant properties. The 1,7-diazaheptamethinium scaffold of this compound promotes radical-scavenging activities, involving proton-coupled electron transfer. This mechanism helps in neutralizing free radicals and reducing oxidative stress in biological systems . Additionally, this compound can form conjugates with proteins, enhancing their stability and functionality .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Differences
Functional Differences
Antioxidant Activity
- Phenolic vs. Non-Phenolic Derivatives: Phenolic betalains (e.g., betacyanins with hydroxyl groups) exhibit higher antioxidant capacity due to enhanced electron donation. For example, betanin shows stronger ABTS⁺ radical scavenging (IC₅₀ = 12 μM) compared to non-phenolic betaxanthins like indicaxanthin (IC₅₀ = 25 μM) .
- Role of pH : this compound’s radical scavenging is pH-sensitive, peaking at pH >6.8 due to deprotonation of its carboxyl groups .
Enzymatic Inhibition
- This compound inhibits α-amylase (IC₅₀ = 0.8 mM), a trait absent in its glycosylated derivatives like amaranthin, suggesting carboxyl groups are critical for enzyme interaction .
Unique Analogues and Derivatives
- Decarboxylated this compound: Found in quinoa, this variant lacks a carboxyl group, altering solubility and chromophore properties .
- Biotechnological Derivatives: Engineered microbial systems (e.g., E.
Ecological and Taxonomic Distinctions
- Betalains are mutually exclusive with anthocyanins in plants, serving as chemotaxonomic markers for Caryophyllales . Their nitrogen-containing structure differentiates them from anthocyanins, which lack nitrogen and are ubiquitous in other angiosperms .
Biological Activity
Betalamic acid is a significant compound found in betalains, a class of water-soluble pigments primarily derived from plants such as beets (Beta vulgaris) and certain cacti. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of this compound
This compound is produced through the enzymatic conversion of L-DOPA and is a precursor to various betalains, including betacyanins and betaxanthins. The biosynthesis involves two key enzymes: a bifunctional cytochrome P450 enzyme (CYP76AD1) and 4,5-DOPA dioxygenase (DODA), which facilitate the transformation of L-DOPA into this compound and subsequently into more complex structures through spontaneous reactions with amines or glucosyl derivatives .
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property has been substantiated through various assays, including Trolox-equivalent antioxidant capacity (TEAC) and oxygen radical absorbance capacity (ORAC) tests. These studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .
2. Antimicrobial Effects
Research has demonstrated that betalains, including those derived from this compound, possess antimicrobial properties. A narrative review highlighted their effectiveness against a range of pathogens, suggesting that these compounds could serve as natural preservatives or therapeutic agents in combating infections .
3. Anti-inflammatory Mechanisms
This compound has been implicated in anti-inflammatory responses. Studies indicate that it can modulate inflammatory cytokines and pathways involved in chronic inflammation, which is associated with various diseases including cancer and neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
In a study involving rotenone-induced Parkinson's disease models in mice, betanin (a derivative of this compound) demonstrated neuroprotective effects by reducing levels of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers. This suggests that compounds related to this compound may have potential in neuroprotection .
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that this compound derivatives can inhibit the proliferation of various cancer cell lines. For example, betanin was reported to induce apoptosis in breast cancer cells by activating caspases and promoting DNA fragmentation without affecting normal cells .
The biological activities of this compound are mediated through several mechanisms:
- Antioxidant Pathways : By reducing reactive oxygen species (ROS), this compound helps maintain cellular redox balance.
- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby modulating immune responses.
- Apoptotic Induction : this compound derivatives can activate apoptotic pathways in cancer cells while sparing normal cells.
Data Table: Summary of Biological Activities
Q & A
Q. What enzymatic pathways and experimental methods are used to validate Betalamic acid biosynthesis?
this compound is synthesized via the oxidation of L-DOPA by 4,5-DOPA dioxygenase (DODA). To confirm this pathway, researchers employ ultra-performance liquid chromatography–ion mobility spectrometry–quadrupole time-of-flight mass spectrometry (UPLC-IMS-QTOF) to identify intermediates like cyclo-DOPA and this compound. Additionally, multiple reaction monitoring LC-MS/MS (MRM-LC-MS/MS) quantifies reaction products with high specificity . Enzyme activity assays under controlled pH and temperature are critical to avoid side reactions, as acidic conditions stabilize this compound during analysis.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
High-resolution mass spectrometry (HRMS) coupled with reverse-phase chromatography is preferred for its sensitivity in detecting this compound at trace levels. For validation, include external calibration curves using synthetic standards and spike-recovery experiments to assess matrix effects. Stability tests under varying pH (e.g., pH 3–8) and light exposure are necessary due to this compound's susceptibility to degradation .
Q. How do pH and temperature influence this compound stability during experimental workflows?
this compound degrades rapidly above pH 5, with accelerated decomposition at elevated temperatures (>40°C). To mitigate this, store samples at 4°C in amber vials and use buffered solutions (e.g., citrate-phosphate buffer, pH 4.5) during extraction. Kinetic studies using UV-Vis spectrophotometry (λmax ~480 nm for this compound) can monitor degradation rates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in this compound’s antioxidant activity data?
Discrepancies arise from pH-dependent dissociation of this compound’s carboxylic groups. Use density functional theory (DFT) to calculate pKa values and predict electron-donating capacity (via HOMO energy levels). Compare results with empirical assays (e.g., DPPH/ABTS radical scavenging ) conducted at standardized pH. Theoretical models show that this compound’s antioxidant capacity peaks at pH >5, where the fully deprotonated form dominates .
Q. What experimental designs address low reproducibility in this compound synthesis protocols?
Variability often stems from inconsistent enzyme purity or substrate ratios. Optimize protocols by:
- Purifying DODA via affinity chromatography (e.g., His-tag systems).
- Using stoichiometric controls (e.g., 1:1 molar ratio of L-DOPA:DODA).
- Validating reaction progress with real-time NMR or HPLC-DAD . Document all steps following FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
Q. How can multi-omics approaches elucidate this compound’s role in stress response mechanisms?
Integrate transcriptomics (e.g., RNA-seq of DODA-expressing tissues) with metabolomics (LC-MS profiling of betalains) to map biosynthesis pathways under abiotic stress. Pair this with proteomics to identify post-translational modifications of DODA that enhance catalytic efficiency. For example, phosphorylation at Ser-124 increases DODA activity by 30% in Amaranthus spp. .
Q. What strategies validate this compound’s interaction with biological targets in vitro?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) with proteins like peroxidases. For cellular studies, employ fluorescence microscopy with this compound conjugated to pH-sensitive probes (e.g., SNARF-1) to track sublocalization in plant vacuoles .
Methodological Best Practices
Q. How to ensure robust statistical analysis in this compound bioactivity studies?
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., antioxidant activity across pH levels).
- Use principal component analysis (PCA) to differentiate this compound’s effects from confounding variables in complex matrices.
- Report confidence intervals (95% CI) and effect sizes to contextualize significance .
Q. What are the criteria for selecting reference standards in this compound quantification?
Prioritize certified reference materials (CRMs) with ≥98% purity, validated via 1H/13C NMR and HRMS . For novel derivatives, synthesize analogs with isotopic labeling (e.g., 13C-L-DOPA) to trace metabolic pathways .
Q. How to design a longitudinal study tracking this compound degradation in plant tissues?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
